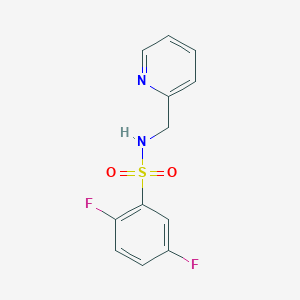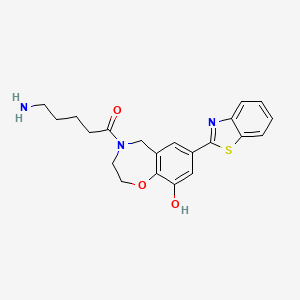![molecular formula C18H24N2O4 B5343934 2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5343934.png)
2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid, commonly known as CDX-085, is a novel small molecule that has been recently developed for scientific research purposes. It belongs to the class of spirocyclic compounds and has shown promising results in various pre-clinical studies.
Mécanisme D'action
The mechanism of action of CDX-085 is not fully understood yet. However, it is believed that CDX-085 exerts its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
CDX-085 has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also has neuroprotective effects and can reduce the levels of neuroinflammatory markers. In inflammation, CDX-085 has been found to inhibit the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDX-085 is its high purity and reproducibility of synthesis. It also has low toxicity and can be easily dissolved in various solvents. However, one of the limitations of CDX-085 is its relatively low stability in aqueous solutions, which requires careful handling during experiments.
Orientations Futures
There are several future directions for CDX-085 research. One of the potential applications is in the treatment of cancer. CDX-085 can be further studied for its efficacy in various cancer models and can be used in combination with other chemotherapeutic agents. In neurodegenerative diseases, CDX-085 can be further studied for its potential in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, CDX-085 can be further studied for its potential in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, CDX-085 is a novel small molecule that has shown promising results in various pre-clinical studies. It has potential applications in cancer research, neurodegenerative diseases, and inflammation. CDX-085 exerts its effects through the inhibition of various signaling pathways and modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation. CDX-085 has several advantages, including high purity and reproducibility of synthesis, low toxicity, and easy solubility. However, it also has limitations, including low stability in aqueous solutions. There are several future directions for CDX-085 research, including its potential applications in cancer, neurodegenerative diseases, and inflammation.
Méthodes De Synthèse
The synthesis method of CDX-085 involves a multistep reaction sequence starting with the reaction of 4-(carboxymethyl)benzaldehyde with 1,2-diaminocyclohexane. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, CDX-085. The yield of the final product is around 40% with a purity of more than 95%. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
Applications De Recherche Scientifique
CDX-085 has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in cancer research, neurodegenerative diseases, and inflammation. In cancer research, CDX-085 has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
In neurodegenerative diseases, CDX-085 has been found to have neuroprotective effects and can reduce the levels of neuroinflammatory markers. It has also shown potential in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, CDX-085 has been found to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
2-[[4-(carboxymethyl)phenyl]methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-16(22)9-13-1-3-14(4-2-13)11-20-12-18(5-7-19-8-6-18)10-15(20)17(23)24/h1-4,15,19H,5-12H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAXHFTULRQMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(N(C2)CC3=CC=C(C=C3)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-3-phenyl-1-(piperidin-1-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5343860.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5343867.png)
![2-methyl-1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5343874.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343876.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclopentyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5343884.png)



![N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5343915.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343916.png)

![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)
![3-(benzylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343940.png)
![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)